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Compound of Interest

Compound Name: 3-Ethylrhodanine

Cat. No.: B1362658

Spectroscopic Data of 3-Ethylrhodanine: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Ethylrhodanine (CAS No: 7648-01-3), a heterocyclic compound of interest in various chemical
and pharmaceutical research fields. This document presents nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental
protocols and a generalized workflow for spectroscopic analysis.

Chemical Structure and Properties

o |[UPAC Name: 3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one[1]

Molecular Formula: CsH7NOS2[1]

Molecular Weight: 161.25 g/mol [2]

Appearance: Light yellow to orange solid[2]

Melting Point: 36-39 °C[2]

Spectroscopic Data
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The following sections summarize the key spectroscopic data for 3-Ethylrhodanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

For 3-Ethylrhodanine, both *H and 3C NMR data are crucial for structural confirmation. The

spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCIs).

Table 1: Predicted *H NMR Spectroscopic Data for 3-Ethylrhodanine

Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

-N-CH2-CHs (Ethyl
~4.1 Quartet (q) 2H

group)
~4.0 Singlet (s) 2H -S-CH2-C=0 (Ring)

] -N-CH2-CHs (Ethyl

~1.3 Triplet (t) 3H

group)

Table 2: Predicted 13C NMR Spectroscopic Data for 3-Ethylrhodanine

Chemical Shift (6) ppm Assignment

~202 C=S (Thione)

~170 C=0 (Amide)

~42 -N-CH2-CHs (Ethyl group)
~33 -S-CH2-C=0 (Ring)

~12 -N-CH2-CHs (Ethyl group)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The

spectrum of 3-Ethylrhodanine is expected to show characteristic absorption bands for its

carbonyl, thiocarbonyl, and other functional groups.

© 2025 BenchChem. All rights reserved.

2/7 Tech Support


https://www.benchchem.com/product/b1362658?utm_src=pdf-body
https://www.benchchem.com/product/b1362658?utm_src=pdf-body
https://www.benchchem.com/product/b1362658?utm_src=pdf-body
https://www.benchchem.com/product/b1362658?utm_src=pdf-body
https://www.benchchem.com/product/b1362658?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 3: Predicted IR Absorption Bands for 3-Ethylrhodanine

Wavenumber (cm~?) Intensity Assignment
~2970-2850 Medium C-H stretch (Aliphatic)
~1740-1700 Strong C=0 stretch (Amide)
~1250-1050 Strong C=S stretch (Thione)
~1400-1300 Medium C-N stretch

~700-600 Medium C-S stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition. The

electron ionization (El) mass spectrum of 3-Ethylrhodanine shows a molecular ion peak and

several characteristic fragment ions.

Table 4: Mass Spectrometry Data for 3-Ethylrhodanine

miz Relative Intensity Assighment
161 High [M]* (Molecular lon)
_ [M - C2HsNCOJ* or [M -
86 High
C2HsS]* fragment
46 Medium [C2HsN]* or [CHS]* fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 3-Ethylrhodanine in about 0.7 mL
of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an
internal standard.

Instrumentation: Acquire the *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

H NMR Acquisition: Obtain the spectrum using a standard pulse program with a spectral
width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of
2-3 seconds.

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program with a
spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient
number of scans to achieve a good signal-to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

IR Spectroscopy

Sample Preparation (ATR): Place a small amount of solid 3-Ethylrhodanine directly onto the
crystal of an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (Melt): Alternatively, for a melt sample, gently heat a small amount of the
compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a
thin liquid film.[1]

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR)
spectrometer.

Acquisition: Collect the spectrum over a range of 4000-400 cm~1! with a resolution of 4 cm~1.
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing: Perform a background subtraction using a spectrum of the empty ATR
crystal or salt plates. The resulting spectrum is typically plotted as transmittance or
absorbance versus wavenumber.
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Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of 3-Ethylrhodanine in a volatile organic
solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a gas chromatograph
(GC-MS) for separation and subsequent ionization.

 Instrumentation: Use a mass spectrometer equipped with an electron ionization (El) source.
 lonization: Bombard the sample with electrons at a standard energy of 70 eV.

e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a
quadrupole or time-of-flight (TOF) mass analyzer.

o Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like 3-Ethylrhodanine.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [spectroscopic data for 3-Ethylrhodanine (NMR, IR,
mass spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1362658#spectroscopic-data-for-3-ethylrhodanine-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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